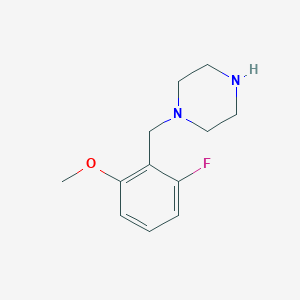
1-(2-Fluoro-6-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoro-6-methoxyphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake .
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-6-methoxyphenyl)methanamine
- 1-(2-phenylethynyl)-1H-indol-2-yl)methanol
- 1-(2-phenylethynyl)-1H-indol-2-yl)methanol
Uniqueness
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C12H17FN2O |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
1-[(2-fluoro-6-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clave InChI |
JAOHYBABUGUOOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
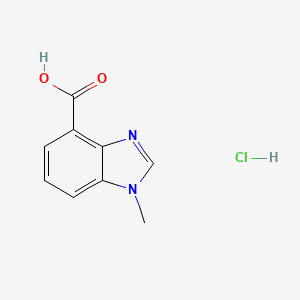
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
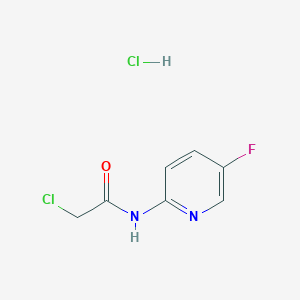

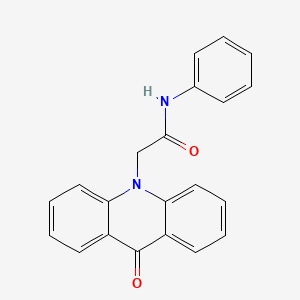
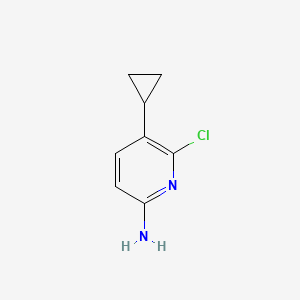
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
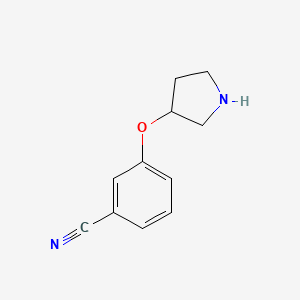
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)

